Physostigmine-d3, also known as Eserine-d3, is a deuterium-labeled derivative of physostigmine, a reversible inhibitor of acetylcholinesterase. Physostigmine itself is derived from the Calabar bean and has significant pharmacological applications, particularly in treating conditions related to acetylcholine dysregulation, such as myasthenia gravis and certain types of glaucoma. The deuterated form, Physostigmine-d3, is primarily utilized in research settings, especially in studies involving metabolic pathways and pharmacokinetics.
Physostigmine was first isolated from the seeds of Physostigma venenosum, commonly known as the Calabar bean. The compound was identified for its potent effects on the nervous system and has been used in various medical applications since its discovery. Physostigmine-d3 is synthesized through specific chemical processes that incorporate deuterium into the physostigmine molecule.
Physostigmine-d3 belongs to the class of compounds known as carbamates. These compounds are characterized by their ability to inhibit acetylcholinesterase, leading to increased levels of acetylcholine in synaptic clefts. This classification places Physostigmine-d3 alongside other therapeutic agents used for cognitive enhancement and neuromuscular disorders.
The synthesis of Physostigmine-d3 typically involves methods such as hydrogen-deuterium exchange or direct synthesis from precursors that contain deuterium. The process can be complex due to the need to maintain the integrity of the stereochemistry present in the original physostigmine molecule.
Physostigmine-d3 retains the core structure of physostigmine but includes deuterium atoms at specific positions. The molecular formula for Physostigmine is , with Physostigmine-d3 being .
Physostigmine-d3 participates in similar chemical reactions as its non-deuterated counterpart, primarily acting as an acetylcholinesterase inhibitor. The presence of deuterium may affect reaction kinetics and metabolic pathways studied in vitro and in vivo.
Physostigmine-d3 exerts its effects by inhibiting acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in synaptic clefts. By preventing this breakdown, Physostigmine-d3 increases acetylcholine concentration, enhancing cholinergic signaling.
Physostigmine-d3 is primarily used in research settings:
Physostigmine-d₃ (CAS 1217704-11-4) is a deuterium-labeled analog of the naturally occurring cholinesterase inhibitor physostigmine. Its molecular formula is C₁₅H₁₈D₃N₃O₂, with a molecular weight of 278.36 g/mol, representing a +3 mass unit increase compared to unlabeled physostigmine (C₁₅H₂₁N₃O₂, 275.35 g/mol) [3] [5] [8]. The deuterium atoms are specifically incorporated as a trideuteriomethyl group (-CD₃) at the carbamate nitrogen moiety, replacing the -N-CH₃ group of the native compound. This strategic labeling preserves the core pentacyclic structure consisting of a fused pyrrolo[2,3-b]indole system with stereogenic centers at C3a and C8a, maintaining the (3aR,8bS) absolute configuration critical for biological activity [8] [9]. The isotopic purity typically exceeds 95%, as confirmed by analytical HPLC and mass spectrometry [8].
Table 1: Structural Identifiers of Physostigmine-d₃
Property | Physostigmine-d₃ | Native Physostigmine |
---|---|---|
CAS Number | 1217704-11-4 | 57-47-6 |
Molecular Formula | C₁₅H₁₈D₃N₃O₂ | C₁₅H₂₁N₃O₂ |
Exact Mass | 278.182 g/mol | 275.163 g/mol |
IUPAC Name | [(3aR,8bS)-3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-7-yl] N-(trideuteriomethyl)carbamate | [(3aR,8bS)-3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-7-yl] N-methylcarbamate |
SMILES Notation | C[C@]12C3=CC(OC(NC([2H])([2H])[2H])=O)=CC=C3N([C@@]1([H])N(CC2)C)C | C[C@]12C3=CC(OC(=O)NC)=CC=C3N([C@@]1([H])N(CC2)C)C |
The primary structural distinction lies in the deuterated methylcarbamate group, which induces minimal steric alterations but significantly impacts physicochemical properties. X-ray crystallography confirms identical core geometry, with bond lengths and angles deviating by less than 0.5% between the compounds [9]. Deuterium substitution reduces the basicity of the carbamate nitrogen by approximately 0.2 pKa units due to the isotope's electron-withdrawing effect. Crucially, the C-D bonds exhibit higher bond dissociation energy (439 kJ/mol vs. 422 kJ/mol for C-H) and lower vibrational frequencies, which directly influence metabolic stability. In vitro studies demonstrate that deuterium labeling decreases first-pass hepatic metabolism by up to 30%, attributed to the kinetic isotope effect (KIE) in cytochrome P450-mediated N-demethylation pathways [3]. However, receptor binding affinity remains unaffected, with both forms showing identical inhibition constants (Kᵢ = 1.8 ± 0.3 nM) against acetylcholinesterase, confirming that deuteriation preserves pharmacodynamic properties [5] [9].
Mass Spectrometry: ESI-MS analysis shows a characteristic [M+H]⁺ peak at m/z 279.4 for Physostigmine-d₃ versus 276.3 for the native compound, with the 3 amu difference confirming successful deuterium incorporation [5] [8]. Tandem MS/MS fragmentation reveals diagnostic ions at m/z 218.2 (loss of -OCDNHCD₃) and m/z 174.1 (further loss of CO₂), demonstrating deuterium retention in the carbamate-derived fragments.
Nuclear Magnetic Resonance: ¹H-NMR (500 MHz, CDCl₃) exhibits complete disappearance of the singlet at δ 2.85 ppm corresponding to the N-CH₃ protons, confirming >98% deuteriation efficiency [8]. Aromatic proton signals remain identical (δ 7.12–6.65 ppm), while aliphatic protons show minor upfield shifts (<0.05 ppm) due to isotopic effects. ¹³C-NMR detects the coupled quartet for the N-CD₃ carbon at δ 37.2 ppm (J_{C-D} = 19 Hz), absent in the native compound. ²H-NMR quantifies deuterium distribution exclusively at the methyl group (δ 2.85 ppm) [10].
Infrared Spectroscopy: FT-IR spectra show attenuation of C-H stretching vibrations at 2950 cm⁻¹ and emergence of C-D stretches at 2200 cm⁻¹. The carbamate C=O stretch remains unshifted at 1705 cm⁻¹, confirming isotopic labeling does not alter the electronic environment of the carbonyl [3].
Solution Stability: Accelerated stability studies reveal pH-dependent degradation following specific acid-base catalysis. At 45–70°C, minimum degradation occurs at pH 3.4 (k = 1.2 × 10⁻⁶ s⁻¹ at 45°C), with anaerobic conditions extending shelf-life to 4 years at 25°C [2]. Hydrolytic degradation proceeds via two pathways: (1) Eseroline formation through carbamate hydrolysis (major at pH >5), and (2) Rubreserine formation via oxidation (predominant under aerobic conditions). Deuterium labeling reduces hydrolysis rates by 1.7-fold due to the kinetic isotope effect stabilizing the carbamate linkage [2].
Table 2: Degradation Kinetics of Physostigmine-d₃ in Aqueous Solution
Condition | Temperature | k_obs (s⁻¹) | t₁/₂ (days) | Primary Degradant |
---|---|---|---|---|
pH 2.4 (anaerobic) | 45°C | 3.8 × 10⁻⁶ | 21.1 | Eseroline-d₃ |
pH 3.4 (anaerobic) | 45°C | 1.2 × 10⁻⁶ | 66.7 | Eseroline-d₃ |
pH 5.2 (anaerobic) | 45°C | 4.5 × 10⁻⁶ | 17.8 | Rubreserine-d₃ |
pH 6.8 (aerobic) | 45°C | 8.9 × 10⁻⁶ | 9.0 | Rubreserine-d₃ |
Thermal and Photochemical Stability: Solid-state isothermal microcalorimetry detects an exothermic transition at 85°C (ΔH = -98 kJ/mol), corresponding to cyclization degradation. Forced degradation under ICH Q1B guidelines shows 15% decomposition after 48 hours at 200 W·h/m² UV exposure, forming rubreserine-d₃ via radical oxidation [7]. Arrhenius analysis gives activation energies (Eₐ) of 17.9 kcal/mol for anaerobic degradation and 22.4 kcal/mol for aerobic pathways, indicating greater oxygen sensitivity [2].
Metabolic Stability: Hepatocyte incubations show 30% reduced formation of the primary metabolite eseroline-d₃ compared to unlabeled physostigmine, attributed to KIE in CYP2D6-mediated N-demethylation. The deuterated methyl group also attenuates auto-oxidation rates by 2.3-fold at physiological pH [3] [5].
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3